molecular formula C7H5BrFN3 B13567947 6-bromo-5-fluoro-1H-indazol-3-amine

6-bromo-5-fluoro-1H-indazol-3-amine

Cat. No.: B13567947
M. Wt: 230.04 g/mol
InChI Key: WAGKRDJPTLZPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-5-fluoro-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-fluoro-1H-indazol-3-amine typically involves the formation of the indazole core followed by the introduction of bromine and fluorine substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole core by N–N bond formation using oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize byproducts and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-fluoro-1H-indazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-bromo-5-fluoro-1H-indazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-5-fluoro-1H-indazol-3-amine involves its interaction with specific molecular targets in biological systems. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-1H-indazol-3-amine
  • 5-fluoro-1H-indazol-3-amine
  • 6,7-difluoro-1H-indazol-3-amine

Uniqueness

6-bromo-5-fluoro-1H-indazol-3-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution can enhance its potency and selectivity in various applications compared to its mono-substituted counterparts .

Properties

Molecular Formula

C7H5BrFN3

Molecular Weight

230.04 g/mol

IUPAC Name

6-bromo-5-fluoro-1H-indazol-3-amine

InChI

InChI=1S/C7H5BrFN3/c8-4-2-6-3(1-5(4)9)7(10)12-11-6/h1-2H,(H3,10,11,12)

InChI Key

WAGKRDJPTLZPOW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Br)NN=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.